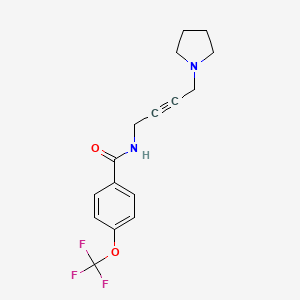

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide

Description

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidine ring, a butynyl chain, and a trifluoromethoxy group attached to a benzamide core, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name |

N-(4-pyrrolidin-1-ylbut-2-ynyl)-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2O2/c17-16(18,19)23-14-7-5-13(6-8-14)15(22)20-9-1-2-10-21-11-3-4-12-21/h5-8H,3-4,9-12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXYNUYYFQTDCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

Attachment of the Butynyl Chain: The butynyl chain can be introduced via alkylation reactions using appropriate alkynyl halides.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be incorporated through nucleophilic substitution reactions.

Formation of the Benzamide Core: The final step involves coupling the intermediate with a benzoyl chloride derivative to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, catalytic reactions, and advanced purification methods may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide has been investigated for its potential as an antitumor agent. Research indicates that derivatives of this compound can inhibit specific cancer cell lines by targeting critical pathways involved in tumor growth.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against breast and lung cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. In vitro studies suggest that it may inhibit pro-inflammatory cytokine production, which could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Study : In a recent study, researchers found that this compound reduced the levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent .

Neuroprotective Properties

Preliminary research has suggested that this compound may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases such as Alzheimer's disease.

Case Study : A neuroprotection study indicated that treatment with this compound improved cell viability in neuronal cultures exposed to oxidative stressors, showcasing its potential for developing therapies for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-chlorobenzamide: Contains a chloro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide may impart unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its analogs.

Biological Activity

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidine ring and a trifluoromethoxy group, suggest various biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The molecular formula of this compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C_{12}H_{14}F_{3}N_{3}O |

| Molecular Weight | 273.26 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The pyrrolidine moiety can facilitate binding to specific proteins or enzymes, potentially inhibiting their function. The trifluoromethoxy group enhances the compound's lipophilicity, improving its bioavailability and interaction with cellular membranes.

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that pyrrolidine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways such as the AKT pathway, which plays a critical role in cell survival and proliferation .

2. Neuroprotective Effects

In a study examining neuroprotection, related compounds were found to prevent neuronal death induced by excitotoxic agents. The mechanism involved the modulation of kinase activity (e.g., PKA and AKT), which are crucial for neuronal survival under stress conditions . This suggests that this compound may also possess similar neuroprotective properties.

3. Antimicrobial Activity

Pyrrole-containing compounds have demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds indicate potent antimicrobial effects, making them potential candidates for developing new antibiotics .

Case Study 1: Anticancer Activity

A study involving pyrrolidine derivatives showed that these compounds could inhibit tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression through the modulation of cyclin-dependent kinases (CDKs) .

Case Study 2: Neuroprotection

In organotypic hippocampal slice cultures, exposure to related compounds resulted in reduced cell death following kainic acid treatment. The protective effect was linked to enhanced activation of neuroprotective pathways involving AKT and PKA .

Q & A

Q. Which computational tools predict the compound’s pharmacokinetic and toxicity profiles?

- Methodology :

- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate logP (lipophilicity), CYP450 inhibition, and hERG cardiotoxicity.

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using GROMACS.

- Toxicity Databases : Cross-reference with PubChem Toxicity Results for mutagenicity alerts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.